1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLQJCECOGZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2,6-dichlorobenzyl group.
Oxidation and Reduction Reactions: The diazepane ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted diazepanes depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the diazepane ring.
Hydrolysis: The free base form of 1-(2,6-Dichlorobenzyl)-1,4-diazepane.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the notable applications of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known inhibitors suggests it may enhance acetylcholine levels in the brain, thereby improving cognitive function and memory retention .
Antidepressant Properties
Research indicates that compounds similar to this compound may exhibit antidepressant effects by modulating neurotransmitter systems. The diazepane structure allows for interaction with various neurotransmitter receptors, potentially leading to mood enhancement and anxiety reduction .
Potential Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds containing a diazepane moiety. For instance, similar compounds have demonstrated significant inhibition of tumor growth in various cancer models. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .
| Study | Cancer Model | Inhibition Rate | Dosage |
|---|---|---|---|
| Wang et al. (2021) | MDA-MB-468 (breast cancer) | 77% | 60 mg/kg every other day |
| Donthiboina et al. (2021) | A375 (melanoma) | 90.6% | 30 mg/kg/day |
In Vitro Studies
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it was tested against breast cancer cell lines and exhibited a dose-dependent response leading to significant cell death .
In Vivo Efficacy
In vivo studies using animal models have demonstrated that the compound effectively reduces tumor size when administered at specific dosages over a defined period. These findings suggest that further exploration into its pharmacokinetics and therapeutic windows is warranted for potential clinical applications .
Conclusion and Future Directions
The compound this compound shows promise in various therapeutic areas, particularly in neuropharmacology and oncology. Its ability to act as an acetylcholinesterase inhibitor positions it as a candidate for treating cognitive disorders, while its anticancer properties warrant further investigation.
Future research should focus on:
- Detailed pharmacological profiling to understand its mechanisms of action.
- Clinical trials to evaluate safety and efficacy in humans.
- Exploration of its potential synergistic effects with existing therapies.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Properties
Key Observations:
- Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density on the benzyl ring, which may stabilize charge-transfer interactions in enzyme active sites .
- Solubility : Fluorinated analogs (e.g., 2-fluorobenzyl) exhibit better solubility in polar solvents like DMSO due to reduced hydrophobicity compared to dichloro derivatives .
Collagenase Inhibition (Case Study):
highlights the importance of substituent position in collagenase inhibition. Two analogs—(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid—exhibit nearly identical IC₅₀ values but differ in binding modes:
- 2,4-Dichloro analog : Forms a hydrogen bond with Gln215 (2.202 Å) and π-π interaction with Tyr201 (4.127 Å).
- 2,6-Dichloro analog : Shorter hydrogen bond (1.961 Å) but weaker π-π interaction (4.249 Å), suggesting substituent position fine-tunes binding .
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
Biological Activity
1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is a compound that has garnered interest in pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is a diazepane derivative characterized by the presence of dichlorobenzyl substituents. The chemical structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
The mechanism of action of this compound involves modulation of neurotransmitter systems, particularly through interactions with neurokinin-1 (NK-1) receptors. NK-1 receptors are implicated in various physiological processes, including pain perception, anxiety regulation, and inflammation . The antagonistic effects on NK-1 receptors suggest potential applications in treating conditions like anxiety disorders and chronic pain.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines . Although specific data for this compound is limited, its structural similarity suggests potential activity.
- Antimicrobial Activity : Compounds derived from diazepane structures have demonstrated antibacterial and antifungal properties. For example, studies on related dioxolanes showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values indicating significant potency . This suggests that this compound may also possess similar antimicrobial effects.
- CNS Effects : Given its interaction with NK-1 receptors, this compound may influence central nervous system (CNS) functions. Research has linked NK-1 receptor antagonists to reduced anxiety and improved mood regulation . Thus, the compound may have therapeutic potential in treating anxiety-related disorders.
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of a series of diazepane derivatives on various cancer cell lines. While specific data on this compound were not provided, similar compounds demonstrated IC50 values below 5 μM against breast and lung cancer cell lines . This highlights the need for further investigation into the specific anticancer properties of this compound.
Case Study 2: Antimicrobial Activity
Research conducted on structurally related compounds revealed significant antibacterial activity against gram-positive bacteria. For instance, a related study reported MIC values as low as 625 µg/mL against S. aureus and E. faecalis for certain diazepane derivatives . This suggests that this compound could exhibit comparable antimicrobial efficacy.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride?
The synthesis typically involves alkylation of 1,4-diazepane with 2,6-dichlorobenzyl chloride under basic conditions. A common method includes dissolving 1,4-diazepane in a polar aprotic solvent (e.g., DMF), adding potassium carbonate (K₂CO₃) as a base, and reacting with 2,6-dichlorobenzyl chloride at 60–80°C for 12–24 hours. The crude product is purified via column chromatography (e.g., silica gel, chloroform/methanol eluent) and isolated as the hydrochloride salt .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural characterization employs:
- NMR spectroscopy : To confirm the diazepane ring and benzyl substituent (e.g., δ 3.5–4.0 ppm for diazepane protons, δ 7.2–7.4 ppm for aromatic protons).
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ = 295.6 for C₁₂H₁₄Cl₂N₂).
- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water gradient, retention time ~15 minutes) .
Q. What preliminary biological assays are used to screen its activity?
Initial screening includes:
- In vitro receptor binding assays : Radioligand displacement studies (e.g., neurokinin-1 receptor binding using [³H]-Substance P).
- Functional assays : Calcium flux or cAMP modulation in transfected cell lines expressing target receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position) influence neurokinin-1 receptor binding affinity?
Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Binding Affinity (IC₅₀) | Key Observations |
|---|---|---|
| 2,6-Dichloro | 12 nM | Optimal steric and electronic fit for receptor pocket . |
| 2-Fluoro | 45 nM | Reduced Cl bulk decreases affinity . |
| 4-Chloro | 85 nM | Suboptimal positioning disrupts hydrophobic interactions . |
| Methodology : Compare analogs using radioligand competition assays and molecular docking simulations to map receptor-ligand interactions . |
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Contradictions may arise from poor pharmacokinetic properties. Strategies include:
- Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- Plasma protein binding : Equilibrium dialysis to assess free fraction availability.
- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) .
Q. What analytical techniques are recommended for assessing enantiomeric purity?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase.
- Circular dichroism (CD) : To confirm optical activity of isolated enantiomers.
- X-ray crystallography : For absolute configuration determination .
Data Analysis & Optimization
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular dynamics (MD) simulations : Predict binding stability and residence time at neurokinin-1 receptors.
- ADMET prediction tools : SwissADME or ADMETlab to optimize logP (target 2–3), polar surface area (<90 Ų), and solubility .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology.
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy .
Contradiction Resolution
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Standardize assay conditions : Use identical buffer pH, temperature, and cell lines.
- Control for batch purity : Validate compound purity via LC-MS before testing.
- Cross-validate with orthogonal assays : Compare radioligand binding vs. functional activity (e.g., β-arrestin recruitment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
